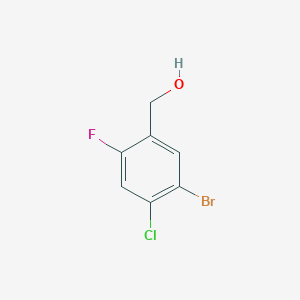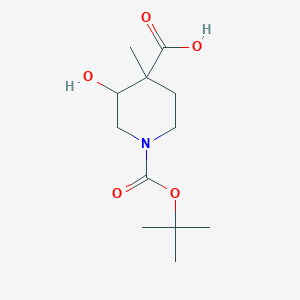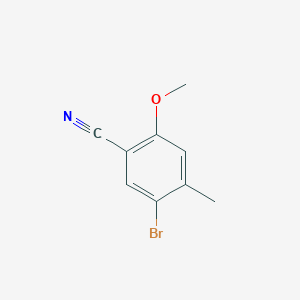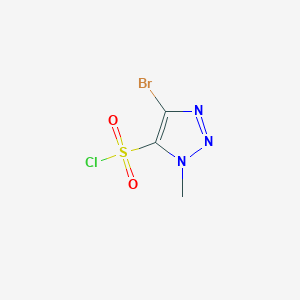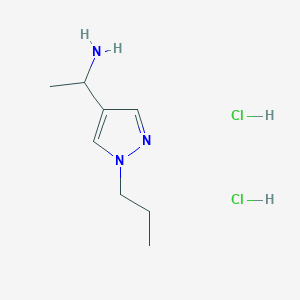
1-(1-Propyl-1H-pyrazol-4-yl)ethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1-Propyl-1H-pyrazol-4-yl)ethanamine dihydrochloride” is an organic chemical compound with the CAS Number: 1432027-55-8 . It has a molecular weight of 226.15 . The IUPAC name for this compound is 1-(1-propyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15N3.2ClH/c1-3-4-11-6-8(5-10-11)7(2)9;;/h5-7H,3-4,9H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación
Pharmacological Potential
- Platelet Antiaggregating Activity : N,N-disubstituted derivatives of a similar compound showed significant platelet antiaggregating activity in vitro, superior to acetylsalicylic acid, and moderate hypotensive, antiarrhythmic, and antiinflammatory activities in rats and mice (Bruno et al., 1991).
- IGF-1R Inhibition : Analogues of 2-(1H-pyrazol-1-yl)ethanamine side chains showed improved IGF-1R potency and oral exposure, indicating potential in cancer therapy (Saulnier et al., 2008).
Structural and Spectroscopic Analysis
- Crystal Structure : A study on a related pyrazoline compound revealed insights into its crystal packing and intermolecular interactions, important for understanding molecular behavior (Delgado et al., 2020).
- Vibrational Analysis : Research on a similar compound demonstrated the utility of combining experimental and theoretical analyses for understanding molecular structures and their vibrational spectra (ShanaParveen et al., 2016).
Antimicrobial Activity
- Antibacterial Agents : New derivatives of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone were synthesized and evaluated as antibacterial agents, showing potential in antimicrobial applications (Asif et al., 2021).
Anticancer Potential
- Analgesic and Anti-Inflammatory Activity : A series of pyrazolines synthesized showed significant analgesic and anti-inflammatory activity, indicating potential in cancer pain management (Girisha et al., 2010).
Propiedades
IUPAC Name |
1-(1-propylpyrazol-4-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-3-4-11-6-8(5-10-11)7(2)9;;/h5-7H,3-4,9H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDVLFLSURFALX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C(C)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)


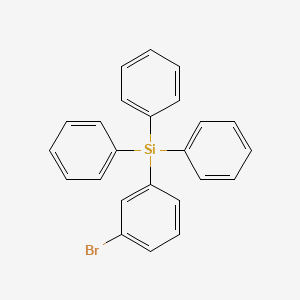
![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride](/img/structure/B1382049.png)

